Derivative TAB29 Pin1 Inhibition: Nanomolar Potency vs. Parent Scaffold
The derivative 4,6-bis(benzyloxy)-3-phenylbenzofuran (TAB29) exhibits potent and selective Pin1 inhibition with an IC50 of 874 nM, a property not present in the unsubstituted 3-phenylbenzofuran parent compound [1]. This represents a significant improvement over the baseline activity of the core scaffold, which is essentially inactive against Pin1, underscoring the value of the 3-phenylbenzofuran core as a tunable platform for drug discovery [1].
| Evidence Dimension | Pin1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 874 nM (for TAB29 derivative) |
| Comparator Or Baseline | Unsubstituted 3-phenylbenzofuran |
| Quantified Difference | Inactive vs. 874 nM |
| Conditions | In vitro Pin1 PPIase activity assay |
Why This Matters
This demonstrates that the 3-phenylbenzofuran core is essential for constructing a potent Pin1 inhibitor, validating its procurement as a key intermediate in anticancer drug discovery programs.
- [1] Fan, X., He, H., et al. (2019). Discovery of 4,6-bis(benzyloxy)-3-phenylbenzofuran as a novel Pin1 inhibitor to suppress hepatocellular carcinoma via upregulating microRNA biogenesis. Bioorganic & Medicinal Chemistry, 27(11), 2108-2115. View Source
